5-Bromo-2,1,3-benzothiadiazole
Overview
Description
5-Bromo-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .
Mechanism of Action
Target of Action
5-Bromo-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H3BrN2S
Mode of Action
It’s suggested that the compound may interact with its targets throughelectrostatic interactions . The presence of the bromine atom and the thiadiazole ring could potentially facilitate these interactions .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of55-60 °C , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds) and other electronic devices , suggesting that they may have significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. One common method involves the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows: [ \text{C6H4Br(NH2)2} + \text{SOCl2} + \text{H2SO4} \rightarrow \text{C6H3BrN2S} + \text{HCl} + \text{SO2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but optimized for large-scale production. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,1,3-benzothiadiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings to form various arylated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, aryl halides, and appropriate ligands under inert atmosphere conditions.
Major Products:
Arylated Derivatives: Products formed from coupling reactions with different aryl groups.
Substituted Benzothiadiazoles: Products from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2,1,3-benzothiadiazole is used as a building block in the synthesis of organic semiconductors and light-emitting diodes. Its electron-withdrawing properties make it suitable for constructing donor-acceptor systems in organic photovoltaics .
Biology and Medicine: While its primary applications are in materials science, derivatives of benzothiadiazole have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the electronics industry, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). Its ability to modulate photoluminescence properties is particularly valuable .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the bromine substitution.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with two bromine atoms, used in similar applications but offering different electronic properties.
2,1,3-Benzoselenadiazole: A selenium analog with distinct photophysical properties.
Uniqueness: 5-Bromo-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic characteristics. Its single bromine substitution allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRUZDFDGTAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379963 | |
Record name | 5-bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-75-9 | |
Record name | 5-bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Pd/RHA and Pd/BPA as catalysts in the C-S cross-coupling reaction of 5-bromo-2,1,3-benzothiadiazole with benzenethiols?
A1: Both Pd/RHA [] and Pd/BPA [] are presented as eco-friendly heterogeneous catalysts for this C-S cross-coupling reaction. These catalysts offer several advantages:
Q2: Why is DMF a suitable solvent for the C-S cross-coupling reaction using Pd-G3 XantPhos as a catalyst?
A2: While the provided abstracts don't explicitly explain the reasons for choosing DMF (Dimethylformamide), it's likely chosen for several properties beneficial in C-S cross-coupling reactions:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.